molecular formula C20H17NO4S B6523665 methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-61-7

methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6523665
CAS No.: 477326-61-7
M. Wt: 367.4 g/mol
InChI Key: ZIKDVQXUIZHLJY-UHFFFAOYSA-N
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Description

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and antiproliferative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the acylation of thiophene derivatives followed by esterification. The process begins with the preparation of 2-phenoxyacetamido intermediates, which are then reacted with thiophene carboxylic acids under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiophene core.

Scientific Research Applications

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential antiproliferative effects on cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The antiproliferative effects could be due to the inhibition of key enzymes involved in cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxyacetamido group, used to treat bacterial infections.

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene cores, known for their diverse biological activities.

Uniqueness

Methyl 3-(2-phenoxyacetamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological properties. Its dual phenoxyacetamido and thiophene-carboxylate moieties provide a versatile scaffold for further chemical modifications and optimization for various applications.

Properties

IUPAC Name

methyl 3-[(2-phenoxyacetyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-20(23)19-16(12-17(26-19)14-8-4-2-5-9-14)21-18(22)13-25-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKDVQXUIZHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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